molecular formula C7H10O3 B2571126 6-Methyl-2,5-dihydropyran-6-carboxylic acid CAS No. 2445793-10-0

6-Methyl-2,5-dihydropyran-6-carboxylic acid

Cat. No. B2571126
CAS RN: 2445793-10-0
M. Wt: 142.154
InChI Key: ICLROHWUMUYOIT-UHFFFAOYSA-N
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Description

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . Pyrans are a class of six-membered conjugated cyclic esters .


Synthesis Analysis

The synthesis of carboxylic acids and pyran compounds can be complex and varies depending on the specific compound. For example, carboxylic acids can be prepared from a wide range of precursors, including alcohols, aldehydes, nitriles, and alkyl halides .


Molecular Structure Analysis

The molecular structure of carboxylic acids involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon . Pyrans consist of a six-membered ring with five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Carboxylic acids can undergo a variety of reactions, including decarboxylation, in which the carboxylic acid group is removed, often as carbon dioxide . Pyran compounds can also participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of carboxylic acids and pyran compounds can vary widely. For example, carboxylic acids are typically polar and can form hydrogen bonds, which gives them relatively high boiling points .

Scientific Research Applications

Solid-Phase Synthesis of Peptide Alcohols

6-Methyl-2,5-dihydropyran-6-carboxylic acid has been explored as a novel bifunctional linker for the solid-phase synthesis of peptide alcohols. Utilizing the Fmoc strategy, this compound aids in linking an amino alcohol and an amine resin, facilitating the synthesis of complex molecules like Octreotide (Hsieh et al., 1998).

Synthesis of Pyranopyrazoles

In the context of green chemistry, this compound derivatives have been used in the efficient synthesis of pyranopyrazoles. This process involves a one-pot, four-component condensation reaction that operates under solvent-free conditions, emphasizing sustainability and efficiency in chemical synthesis (Zolfigol et al., 2013).

Corrosion Inhibition

Research has also demonstrated the utility of pyranopyrazole derivatives, closely related to this compound, as effective corrosion inhibitors for mild steel. These compounds exhibit significant efficiency in protecting steel surfaces, contributing to their potential in industrial applications, particularly in the pickling process (Dohare et al., 2017).

Reversible Blocking of Amino Groups

The modification of this compound has been studied for the reversible blocking of amino groups, a process crucial in the synthesis and modification of proteins and peptides. This research contributes to the broader understanding of chemical reactivity and potential applications in biochemistry and drug development (Dixon & Perham, 1968).

Metal Coordination Polymers

Furthermore, derivatives of this compound have been instrumental in the synthesis of metal coordination polymers. These structures exhibit unique thermal and luminescence properties, making them of interest for materials science research and potential applications in electronics and photonics (Cheng et al., 2017).

Safety and Hazards

Like all chemicals, carboxylic acids and pyran compounds should be handled with care. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research into carboxylic acids and pyran compounds are vast. They are used in a wide range of applications, from the synthesis of pharmaceuticals to the development of new materials .

properties

IUPAC Name

6-methyl-2,5-dihydropyran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-7(6(8)9)4-2-3-5-10-7/h2-3H,4-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLROHWUMUYOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=CCO1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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